Specific Rotation vs. Eucomoside B
The specific rotation ([α]D) serves as a quantifiable physical property for differentiating eucomoside C from its closest structural analog, eucomoside B. Eucomoside C, the tryptophan conjugate, exhibits an optical rotation of -13.1°, which is opposite in sign to the +27.1° observed for eucomoside B [1][2]. This difference is attributed to the distinct amino acid moieties (tryptophan vs. phenylalanine) and their influence on the overall molecular conformation.
Eucomoside B +27.1° (c 0.5, H₂O)
Opposite sign; magnitude difference 40.2°
| Evidence Dimension | Specific Rotation ([α]D) |
|---|---|
| Target Compound Data | -13.1° |
| Comparator Or Baseline | Eucomoside B: +27.1° |
| Quantified Difference | Opposite sign; difference of 40.2° magnitude |
| Conditions | Measured at c 0.5 in H₂O for Eucomoside C [1]; c 0.5 in H₂O for Eucomoside B [2]. |
Why This Matters
This provides a clear, quantitative QC parameter for confirming the identity and purity of the procured compound, distinguishing it from the closely related and potentially mis-identified eucomoside B.
- [1] Takamura, C., Hirata, T., Ueda, T., Ono, M., Miyashita, H., Ikeda, T., & Nohara, T. (2007). Iridoids from the green leaves of Eucommia ulmoides. Journal of Natural Products, 70(8), 1312-1316. DOI: 10.1021/np0780046 View Source
- [2] Takamura, C., Hirata, T., Ueda, T., Ono, M., Miyashita, H., Ikeda, T., & Nohara, T. (2007). Iridoids from the green leaves of Eucommia ulmoides. Journal of Natural Products, 70(8), 1312-1316. DOI: 10.1021/np0780046 View Source
